METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE
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Overview
Description
Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is an organic compound with a complex structure that includes a nitrophenyl group, an acetamido group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(2-nitrophenyl)acetamido]benzoate typically involves the reaction of 2-nitroaniline with acetic anhydride to form 2-nitroacetanilide. This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as piperidine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-[2-(2-aminophenyl)acetamido]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[2-(2-nitrophenyl)acetamido]benzoic acid and methanol.
Scientific Research Applications
Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 4-[2-(2-nitrophenyl)acetamido]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-2-methoxybenzoate: Similar structure but with a methoxy group instead of a nitrophenyl group.
Methyl 4-{2-[2-(4-nitrophenyl)acetamido]ethyl}benzoate: Similar structure but with an ethyl linker instead of a direct attachment.
Uniqueness
Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
methyl 4-[[2-(2-nitrophenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-23-16(20)11-6-8-13(9-7-11)17-15(19)10-12-4-2-3-5-14(12)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHDNRDGMKTVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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